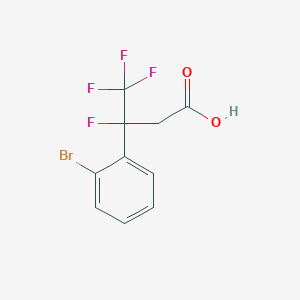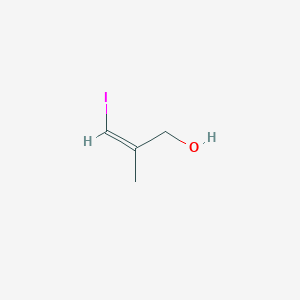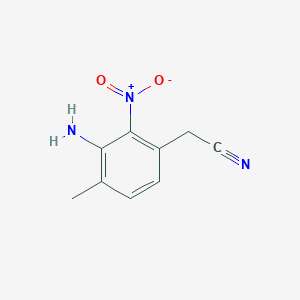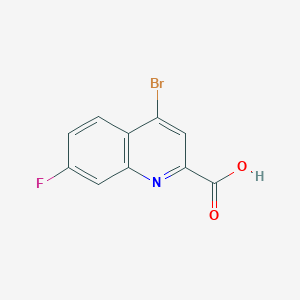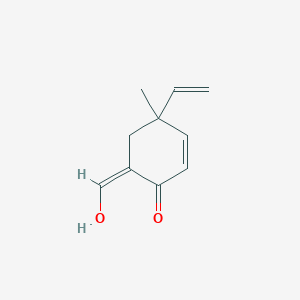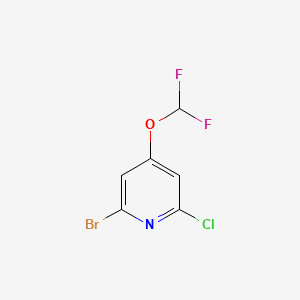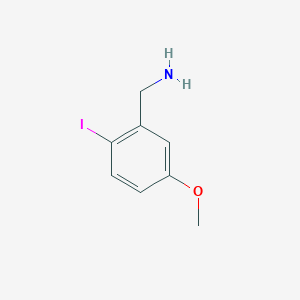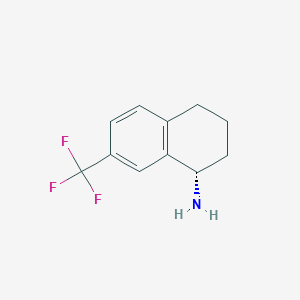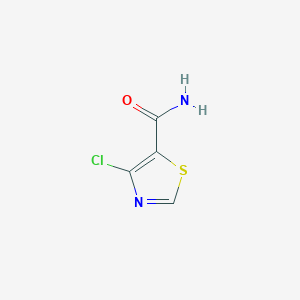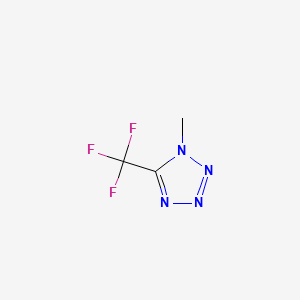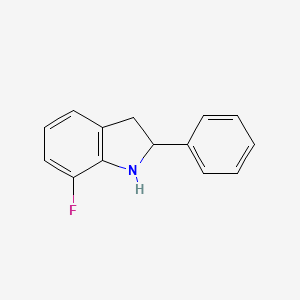
7-Fluoro-2-phenylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-phenylindoline is a fluorinated indoline derivative, characterized by the presence of a fluorine atom at the 7th position and a phenyl group at the 2nd position of the indoline ring Indoline derivatives are significant in organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Fluoro-2-phenylindoline involves the intramolecular sp3 C-H amination using nitroarenes as aryl nitrene precursors. For instance, 1-nitro-2-phenethylbenzene can be used as an aryl nitrene precursor along with N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene (Si-DHBP) as a reductant. This reaction typically occurs at 120°C for 24 hours in chlorobenzene, yielding the desired indoline product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing greener solvents and reagents to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-phenylindoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions.
Major Products: The major products formed from these reactions include various substituted indolines and indoles, depending on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2-phenylindoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Fluorinated indoline derivatives are investigated for their potential as enzyme inhibitors and signaling molecules.
Medicine: These compounds are explored for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Indoline derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-phenylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
2-Phenylindoline: Lacks the fluorine atom, resulting in different biological activity and stability.
7-Chloro-2-phenylindoline: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.
7-Bromo-2-phenylindoline: Similar to the chloro derivative but with a bromine atom, affecting its chemical behavior and applications.
Uniqueness: 7-Fluoro-2-phenylindoline is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C14H12FN |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
7-fluoro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12FN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8,13,16H,9H2 |
InChI Key |
DJGNDBZGBXATAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



